For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isoapoptolidin
This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to Isoapoptolidin.
Chemical Structure and Properties
Isoapoptolidin is a macrolide and a ring-expanded isomer of Apoptolidin (B62325).[1][2] It is isolated from fermentation extracts of the microorganism Nocardiopsis sp.[3]
Chemical Identifiers
| Property | Value |
| Molecular Formula | C58H96O21 |
| Molecular Weight | 1129.37 g/mol [4] |
| CAS Number | 476647-30-0[4][5] |
| PubChem CID | 10964236[4] |
| InChI | InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41+,42-,43-,44+,45-,46+,47+,48+,49-,50+,51+,52+,53+,54-,56+,57+,58-/m1/s1[4] |
| Solubility | Soluble in DMSO, ethanol, methanol, and DMF[4] |
2D Chemical Structure
Biological Activity and Mechanism of Action
Isoapoptolidin is an inhibitor of mitochondrial F0F1-ATPase (also known as ATP synthase).[1][2] However, its inhibitory activity is reported to be over 10 times less potent than that of its isomer, Apoptolidin.[1][2]
Quantitative Biological Data
The following table summarizes the inhibitory concentration (IC50) of Isoapoptolidin and related compounds against mitochondrial F0F1-ATPase.
| Compound | F0F1-ATPase Inhibition IC50 (µM) |
| Apoptolidin | 0.7 |
| Isoapoptolidin | 17 |
(Data sourced from BOC Sciences[6])
Signaling Pathway and Mechanism of Action
Isoapoptolidin directly targets and inhibits the F0F1-ATPase in the inner mitochondrial membrane. This inhibition disrupts the synthesis of ATP, the primary energy currency of the cell, which can lead to the induction of apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on mitochondrial respiration.
Experimental Protocols
The following are generalized protocols for the isolation, characterization, and biological evaluation of Isoapoptolidin based on methods reported for Apoptolidin and other natural products from Nocardiopsis sp.
Isolation of Isoapoptolidin from Nocardiopsis sp.
This protocol describes a general procedure for the extraction and purification of Isoapoptolidin from the fermentation broth of Nocardiopsis sp.
Methodology:
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Fermentation: Nocardiopsis sp. is cultured in a suitable production medium under optimal conditions for the biosynthesis of Apoptolidin and its isomers.
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Extraction: The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.
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Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate Isoapoptolidin.
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Characterization: The structure of the isolated Isoapoptolidin is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isomerization of Apoptolidin to Isoapoptolidin
Apoptolidin can be isomerized to Isoapoptolidin.[3] This process reaches an equilibrium between the two isomers.
Methodology:
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Reaction Setup: Apoptolidin is dissolved in methanolic triethylamine.
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Incubation: The solution is stirred at room temperature, and the reaction progress is monitored by HPLC.
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Equilibrium: The reaction is allowed to proceed until an equilibrium mixture of approximately 1.4:1 (Isoapoptolidin:Apoptolidin) is achieved.[3]
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Purification: The resulting mixture can be separated by preparative HPLC to yield pure Isoapoptolidin.
Mitochondrial F0F1-ATPase Inhibition Assay
This protocol outlines a general method to determine the inhibitory activity of Isoapoptolidin on mitochondrial F0F1-ATPase.
Methodology:
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Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as bovine heart or yeast, using differential centrifugation.
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ATPase Activity Measurement: The ATPase activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the malachite green assay.
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Inhibition Assay:
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A reaction mixture containing isolated mitochondria, a suitable buffer, and ATP is prepared.
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Varying concentrations of Isoapoptolidin (dissolved in DMSO) are added to the reaction mixture.
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The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C).
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The reaction is stopped, and the amount of Pi released is measured.
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The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Conclusion
Isoapoptolidin is a naturally occurring macrolide with demonstrated inhibitory activity against mitochondrial F0F1-ATPase. While less potent than its isomer, Apoptolidin, its unique structure and biological activity make it a compound of interest for further investigation in the context of cancer research and drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of Isoapoptolidin.
References
- 1. Light-Induced Isomerization of Apoptolidin A leads to Inversion of C2-C3 Double Bond Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoapoptolidin: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Isoapoptolidin:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]
- 6. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
